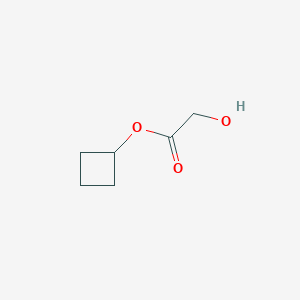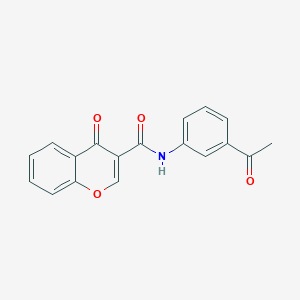
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a cyclopropylacetyl group attached to a hydrazide moiety
Mechanism of Action
Mode of Action
Compounds with a similar structure, such as those containing an n-terminal 2-chloroacetyl group, have been studied for their ability to undergo thioether macrocyclization . This process involves a nucleophilic attack on the carbon atom by a lone pair on a nitrogen atom, leading to the formation of a cyclic structure .
Biochemical Pathways
Compounds with similar structures have been shown to affect the process of thioether macrocyclization . This process can lead to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Pharmacokinetics
For example, its cyclopropyl group could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .
Result of Action
Based on the known actions of similar compounds, it may be involved in the formation of cyclic structures, which could potentially have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-cyclopropylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the preparation of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide can be achieved through a continuous flow process. This method involves the continuous addition of 2-chloroacetyl chloride and 2-cyclopropylacetohydrazide into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at a controlled temperature to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new amide or thioether derivatives.
Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and triazoles.
Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Cyclization: Cyclization reactions can be facilitated by heating the compound with appropriate reagents, such as hydrazines or amines, under reflux conditions.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Amide Derivatives: Formed through nucleophilic substitution reactions with amines.
Thioether Derivatives: Formed through nucleophilic substitution reactions with thiols.
Heterocyclic Compounds: Formed through cyclization reactions involving the hydrazide moiety.
Scientific Research Applications
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving hydrazide derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research and development.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar in structure but contains a cyano group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-phenylacetohydrazide: Contains a phenyl group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-methylacetohydrazide: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-7(12)10-9-6(11)3-5-1-2-5/h5H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAGXXENISAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)


![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2906051.png)
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)



